Cas no 953908-64-0 (3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one)

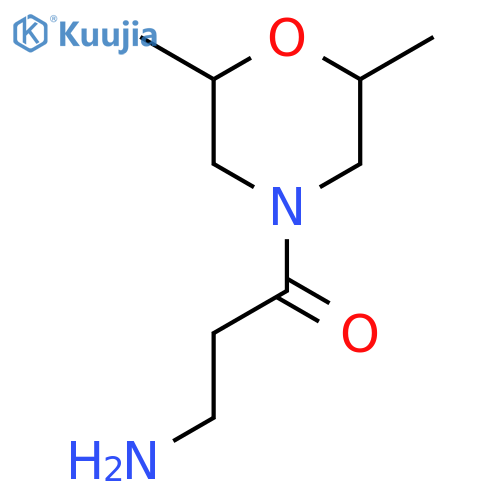

953908-64-0 structure

商品名:3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2,6-dimethylmorpholino)propan-1-one

- 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

- 1-Propanone, 3-amino-1-(2,6-dimethyl-4-morpholinyl)-

- 3-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-OXOPROPAN-1-AMINE

-

- インチ: 1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3

- InChIKey: QPDIQZGLNRDWLL-UHFFFAOYSA-N

- ほほえんだ: O1C(C)CN(C(CCN)=O)CC1C

計算された属性

- せいみつぶんしりょう: 186.136827821g/mol

- どういたいしつりょう: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 55.6

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-58247-0.5g |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95.0% | 0.5g |

$630.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-5G |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 5g |

¥ 8,375.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-1G |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 1g |

¥ 2,791.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-1g |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 1g |

¥3046.0 | 2024-04-16 | |

| Ambeed | A1113688-1g |

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 98% | 1g |

$434.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-500.0mg |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 500.0mg |

¥1827.0000 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-1.0g |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 1.0g |

¥2741.0000 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-10.0g |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 10.0g |

¥12202.0000 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-10G |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95% | 10g |

¥ 12,427.00 | 2023-04-12 | |

| Enamine | EN300-58247-1.0g |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |

953908-64-0 | 95.0% | 1.0g |

$656.0 | 2025-03-15 |

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

3. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

953908-64-0 (3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953908-64-0)3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):391.0